2-{4-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}ethanol
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Overview
Description
2-{4-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.
Mechanism of Action
The exact mechanism of action of 2-{4-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}ethanol is not fully understood. It has been suggested that it acts as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. It may also have an effect on the glutamatergic system.
Biochemical and physiological effects:
2-{4-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}ethanol has been found to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been found to decrease the levels of glutamate in the brain, which may contribute to its antipsychotic effects. Additionally, it has been shown to have a mild sedative effect.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{4-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}ethanol in lab experiments is its specificity for certain receptors, which allows for targeted research. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret research results.
Future Directions
There are several future directions for research involving 2-{4-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}ethanol. One direction is to further investigate its potential as a treatment for anxiety, depression, schizophrenia, and pain. Another direction is to investigate its effects on other neurotransmitter systems, such as the GABAergic system. Additionally, further research is needed to fully understand its mechanism of action.
Synthesis Methods
The synthesis of 2-{4-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}ethanol involves the reaction of 3,5-dimethyl-2-benzofuran-1-carboxylic acid with piperazine and subsequent reduction with sodium borohydride. The yield of the synthesis is approximately 60% and the purity of the compound can be determined by high-performance liquid chromatography.
Scientific Research Applications
2-{4-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}ethanol has been found to have potential use in various research applications. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the development of new drugs for the treatment of anxiety and depression. It has also been found to have antipsychotic effects, making it a potential candidate for the treatment of schizophrenia. Additionally, it has been shown to have antinociceptive effects, making it a potential candidate for the development of new analgesic drugs.
properties
IUPAC Name |
(3,5-dimethyl-1-benzofuran-2-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-12-3-4-15-14(11-12)13(2)16(22-15)17(21)19-7-5-18(6-8-19)9-10-20/h3-4,11,20H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLQMJMGZHPDRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)N3CCN(CC3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47197527 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-{4-[(3,5-Dimethyl-1-benzofuran-2-yl)carbonyl]piperazin-1-yl}ethanol |
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